molecular formula C20H20N2O8 B13956027 1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene

1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene

Cat. No.: B13956027
M. Wt: 416.4 g/mol
InChI Key: IHARJGVEEJMQHH-UHFFFAOYSA-N
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Description

1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two 1,3-dioxane rings, each substituted with dimethyl groups and connected through a benzene ring via an imine linkage. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene typically involves the reaction of Meldrum’s acid derivatives with aromatic amines. A common synthetic route includes the condensation of 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene involves its interaction with various molecular targets and pathways. The compound’s imine linkage allows it to form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity and the alteration of cellular processes. Additionally, the compound’s aromatic structure enables it to participate in π-π stacking interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4,6-dioxo-1,3-dioxane: A simpler analog of the compound, lacking the benzene ring and imine linkage.

    5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: A halogenated derivative with different reactivity and applications.

    4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester: A structurally related compound with additional functional groups.

Uniqueness

1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene is unique due to its dual 1,3-dioxane rings and imine linkage, which impart distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O8

Molecular Weight

416.4 g/mol

IUPAC Name

5-[[2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C20H20N2O8/c1-19(2)27-15(23)11(16(24)28-19)9-21-13-7-5-6-8-14(13)22-10-12-17(25)29-20(3,4)30-18(12)26/h5-10,21-22H,1-4H3

InChI Key

IHARJGVEEJMQHH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2NC=C3C(=O)OC(OC3=O)(C)C)C(=O)O1)C

Origin of Product

United States

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